(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 3-methyl-1,2-thiazol-4-yl group attached to a prop-2-enoic acid moiety. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of (2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1,2-thiazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .
Chemical Reactions Analysis
(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like halogens or nitrating agents.
Scientific Research Applications
(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Thiazole derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The unique combination of the 3-methyl-1,2-thiazol-4-yl group and the prop-2-enoic acid moiety in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H7NO2S |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7NO2S/c1-5-6(4-11-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ |
InChI Key |
RDMPGWWXVMHQFE-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NSC=C1/C=C/C(=O)O |
Canonical SMILES |
CC1=NSC=C1C=CC(=O)O |
Origin of Product |
United States |
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